ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at position 3 with a 1,2-oxazole-5-carboxamide group and at position 5 with a phenyl ring. The ethyl ester at position 2 contributes to its lipophilicity, which may influence pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-22-17(21)15-12(19-16(20)13-8-9-18-23-13)10-14(24-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFHSNAWQUEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Amido Group: The amido group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur-containing precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thiophene-Based Analogs
a) Methyl 3-Amino-5-(3-Phenylisoxazol-5-yl)Thiophene-2-Carboxylate ()
- Structure: Differs by having a methyl ester (vs. ethyl) and an amino group (vs. oxazole amido) at position 3. The 5-position shares a 3-phenylisoxazolyl group.
- Properties: The methyl ester reduces molecular weight (C₁₆H₁₃N₃O₃S, ~327.36 g/mol) compared to the ethyl analog. The amino group may enhance hydrogen bonding but reduce electron-withdrawing effects relative to the oxazole amido.
- Synthesis: Likely synthesized via Gewald reaction, a common method for 2-aminothiophenes .
b) 2-Amino-4-Methyl-5-Phenyl-Thiophene-3-Ethylcarboxylate ()
- Structure: Shares the ethyl ester and phenyl group but replaces the oxazole amido with an amino group at position 3.
c) Ethyl 2-[({[3-(Methylsulfanyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}Acetyl)Amino]-4-Phenyl-1,3-Thiazole-5-Carboxylate ()
- Structure : Features a thiadiazole-thioacetamido group attached to a thiazole ring, differing in core heterocycle (thiazole vs. thiophene) and sulfur-rich substituents.
- Properties : Higher molecular weight (452.59 g/mol) and sulfur content may enhance reactivity but reduce bioavailability compared to the target compound .
Functional Group Impact on Physicochemical Properties
*Calculated based on structural analogy.
Biological Activity
Ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.
Structural Characteristics
The compound features:
- Thiophene ring : Known for its electron-rich properties, enhancing interaction with biological targets.
- Oxazole moiety : Contributes to the compound's potential as an enzyme inhibitor.
- Carboxamide functionality : May enhance solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 302.35 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the oxazole moiety through cyclization reactions.
- Amide bond formation to attach the amido group.
Each step requires precise control over reaction conditions to ensure high yields and purity.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies indicate that compounds with similar structural features show significant antimicrobial properties. For instance, derivatives containing thiophene and oxazole rings have been reported to inhibit bacterial growth effectively.
Enzyme Inhibition
The oxazole moiety in the compound suggests potential as an enzyme inhibitor. Compounds in this class have been shown to interact with various enzymes involved in disease pathways, including:
- Cyclooxygenase (COX) : Inhibitors can reduce inflammation.
- Tyrosinase : Important for melanin production; inhibition can lead to skin-whitening effects.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of several derivatives against common pathogens. This compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Enzyme Interaction : Molecular docking studies revealed that this compound binds effectively to the active site of tyrosinase, suggesting it could be developed as a skin-lightening agent. The binding affinity was calculated using computational methods, showing a favorable interaction profile.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate | Contains thiophene and isoxazole | Antimicrobial | Simpler structure |
| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene ring with phenyl substitution | Antibacterial | Lacks isoxazole |
| This compound | Thiophene and oxazole moieties | Enzyme inhibitor | Potential for diverse applications |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example:
- Substituting different groups on the thiophene or oxazole rings can significantly alter the compound's efficacy against specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate, and what are their key challenges?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the thiophene core formation using Gewald-type reactions (e.g., condensation of ketones with cyanoacetates and sulfur) . Subsequent functionalization involves palladium-catalyzed cross-coupling or amidation reactions to introduce the oxazole-amido and phenyl groups. Key challenges include regioselectivity during amidation and maintaining stability of the oxazole moiety under acidic/basic conditions. Reaction monitoring via TLC and HPLC is critical for intermediate purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is used to verify the thiophene backbone, amide linkage, and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity is assessed via HPLC (>95% purity threshold) and elemental analysis to validate stoichiometry .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Stability tests indicate sensitivity to strong oxidizing agents due to the thiophene ring’s electron-rich nature. Degradation studies in solvents (e.g., DMSO, ethanol) at varying pH (4–9) and temperatures (4–40°C) should be monitored via UV-Vis spectroscopy. Long-term storage recommendations include inert atmospheres and desiccated conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production while minimizing side reactions?
- Methodological Answer : Optimize reaction parameters using design-of-experiments (DoE):
- Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve amidation kinetics but may require scavengers for byproduct removal .
- Temperature control : Lower temperatures (<60°C) reduce oxazole ring decomposition .
Tabulated data from iterative trials should guide scalability .
Q. What computational strategies predict the compound’s biological targets and pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., kinases, cytochrome P450) by analyzing hydrogen bonding between the oxazole-amido group and active sites. ADMET predictions (SwissADME) assess logP (lipophilicity) and bioavailability, guided by structural analogs . Molecular dynamics simulations (GROMACS) evaluate stability of ligand-target complexes under physiological conditions .
Q. How can contradictory biological activity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : LC-MS/MS identifies degradation products in plasma .
- Structural analogs : Replace the ethyl ester with methyl or tert-butyl esters to modulate hydrolysis rates .
- Selectivity assays : Kinase profiling panels (e.g., Eurofins) differentiate primary targets from secondary interactions .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Methodological Answer : Systematic SAR studies focus on:
- Oxazole substitution : Electron-withdrawing groups (e.g., nitro) at position 5 improve target binding .
- Thiophene modifications : Methyl or halogen substituents at position 5-phenyl enhance metabolic stability .
- Amide linker variations : Cyclic amides (e.g., morpholino) vs. acyclic analogs impact conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
